molecular formula C13H16N2 B12873375 3-Mesityl-1-methyl-1H-pyrazole

3-Mesityl-1-methyl-1H-pyrazole

Cat. No.: B12873375
M. Wt: 200.28 g/mol
InChI Key: GHSNOCRNPROMPK-UHFFFAOYSA-N
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Description

3-Mesityl-1-methyl-1H-pyrazole (CAS 793681-28-4) is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . Its structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—that is substituted with a methyl group on one nitrogen and a mesityl (2,4,6-trimethylphenyl) group on the carbon at the 3-position . The pyrazole scaffold is a privileged structure in medicinal and agrochemical research due to its versatile pharmacological properties and presence in numerous clinically approved drugs . Compounds containing this nucleus, such as Celecoxib and Deracoxib, are known for their anti-inflammatory activity, while others like Encorafenib are used in cancer therapy . Furthermore, pyrazole-sulfonamide hybrids have demonstrated promising anticancer activity in research settings . Despite the established importance of the pyrazole core, specific biological applications and the mechanism of action for this compound itself are areas that require further investigation by researchers. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-3-(2,4,6-trimethylphenyl)pyrazole

InChI

InChI=1S/C13H16N2/c1-9-7-10(2)13(11(3)8-9)12-5-6-15(4)14-12/h5-8H,1-4H3

InChI Key

GHSNOCRNPROMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2)C)C

Origin of Product

United States

Catalytic Applications of Metal Complexes Derived from 3 Mesityl 1 Methyl 1h Pyrazole

Homogeneous Catalysis Utilizing Pyrazole-Based Ligands

In the field of homogeneous catalysis, metal complexes featuring pyrazole-based ligands are valued for their versatility. enamine.net The electronic environment of the metal center can be precisely adjusted by modifying the substituents on the pyrazole (B372694) ring, which in turn influences the catalytic activity and selectivity. nih.gov These ligands have been incorporated into various catalytic systems, including pincer-type complexes that offer high stability and control over the metal's coordination sphere. enamine.netnih.gov

Cross-Coupling Reactions, including Suzuki-Miyaura

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be derived from pyrazoles, are effective catalysts for Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org This reaction is a powerful method for forming carbon-carbon bonds. dmaiti.com The use of pyrazole-containing ligands can be crucial in reactions involving challenging substrates, such as unprotected nitrogen-rich heterocycles, by stabilizing the palladium catalyst and preventing the formation of inactive species. nih.govnih.gov

C-H Functionalization Reactions

Transition-metal-catalyzed C-H functionalization is a rapidly evolving field that allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. escholarship.orgresearchgate.net Pyrazole rings can act as directing groups, facilitating the selective activation of specific C-H bonds by coordinating to the metal catalyst. researchgate.net This strategy has been employed to achieve regioselective arylation, alkenylation, and other functionalizations of various organic molecules. escholarship.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an efficient method for synthesizing nitrogen-containing compounds. researchgate.net Copper complexes, in particular, have been shown to catalyze the hydroamination of alkenes and alkynes with pyrazoles. nih.govescholarship.org These reactions can be rendered enantioselective by using chiral ligands, providing access to valuable chiral N-heterocyclic products. nih.govresearchgate.net

Other Catalytic Transformations Employing Pyrazole-Derived Complexes

Beyond the aforementioned reactions, metal complexes with pyrazole-based ligands have been investigated in a range of other catalytic processes. For instance, cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated activity as bifunctional catalysts for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are crucial for energy conversion and storage technologies. rsc.org

While the field of catalysis extensively utilizes pyrazole-based ligands, there is a clear gap in the scientific literature concerning the specific compound 3-Mesityl-1-methyl-1H-pyrazole. Future research may explore the synthesis of its metal complexes and evaluate their potential in the catalytic applications mentioned above, where the unique structural features of this ligand could offer novel reactivity or selectivity. Until such studies are published, a detailed article on its catalytic applications cannot be accurately generated.

Mechanistic Investigations of Reactions Involving 3 Mesityl 1 Methyl 1h Pyrazole

Elucidation of Reaction Pathways

The reaction pathways of 3-Mesityl-1-methyl-1H-pyrazole are diverse, encompassing radical processes, cycloadditions, and nucleophilic additions, among others.

In the context of pyrazole (B372694) chemistry, radical pathways can be initiated under various conditions. For instance, some photoredox-catalyzed reactions proceed through the formation of radical cations. A proposed mechanism for the hydroamination of ynamides with pyrazoles involves the single-electron oxidation of the ynamide to an alkyne radical cation. chemrxiv.org This is followed by a regioselective nucleophilic attack from the pyrazole, leading to a vinyl radical intermediate, which is then reduced and protonated to yield the final product. chemrxiv.org The involvement of radical intermediates can often be tested by using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO); the successful formation of a product in the presence of TEMPO can suggest that a radical pathway is not involved. beilstein-journals.org In some cases, the decomposition of precursor molecules like azo compounds can generate radicals by extruding stable molecules like N2 gas. libretexts.org

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. frontiersin.org Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrilimines. frontiersin.orgtandfonline.com

The reactivity in these cycloadditions is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. frontiersin.org Kinetic studies have shown that raising the HOMO of the 1,3-dipole can accelerate the reaction rate. sonar.ch For example, the 1,3-dipolar cycloaddition of mesityl nitrile oxide with various purine (B94841) derivatives has been used to synthesize complex heterocyclic systems. tandfonline.com Similarly, diazo compounds, generated in situ from tosylhydrazones, readily react with alkynes to form pyrazoles. frontiersin.orgunito.it In some instances, these multistep sequences can be performed as one-pot reactions, combining cycloaddition with subsequent isomerization and oxidation steps to yield the aromatic pyrazole ring. nih.gov

The pyrazole ring can act as a nitrogen nucleophile in various reactions. Nucleophilic addition reactions are fundamental to its functionalization. A key example is the aza-Michael reaction, which involves the 1,4-conjugate addition of an amine (like the N-H of a pyrazole) to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This reaction is highly atom-economical and can often proceed under mild, catalyst-free conditions. researchgate.net

The nucleophilicity of the pyrazole is influenced by its substituents. Electron-donating groups, such as the mesityl group, can enhance the electron density on the nitrogen atoms, potentially facilitating nucleophilic attack on electrophilic centers. smolecule.com In some cases, pyrazoles participate in cascade reactions that begin with a nucleophilic attack. For instance, reactions of certain quinoline-diones with aminopyrazoles proceed via ring-opening and subsequent recyclization initiated by the nucleophilic pyrazole. nih.gov A copper-catalyzed three-component reaction has been reported that proceeds through an initial intermolecular aza-Michael addition followed by an intramolecular cyclization. beilstein-journals.org

Decarboxylation, the removal of a carboxyl group, is a crucial transformation in organic synthesis. For pyrazole-carboxylic acids, this reaction often requires specific conditions, such as high temperatures or the use of metal catalysts. googleapis.comacs.org Copper- and silver-catalyzed decarboxylations are common. google.comresearchgate.net For example, copper-catalyzed protodecarboxylation of pyrazole carboxylic acids has been achieved using Cu₂O with a ligand and a base under harsh conditions like microwave irradiation at 200 °C. google.com

The mechanism of these reactions can vary, with some proceeding through radical intermediates and others through carbanions. acs.org The reaction conditions can be tuned to favor decarboxylation. For pyrazole-4-carboxylic acid derivatives, decarboxylation can be performed under either acidic or basic conditions at elevated temperatures. googleapis.comgoogle.com The choice of base, solvent, and temperature can be critical for achieving high yields. googleapis.com

Table 1: General Conditions for Decarboxylation of Pyrazole-4-Carboxylic Acid Derivatives This table is based on general findings for pyrazole derivatives and not specifically for this compound.

Condition Type Reagents/Catalyst Temperature Range Reaction Time Reference
Acidic Acid (0.1-1.5 equiv), Water 50 to 220 °C 2 to 7 h googleapis.comgoogle.com
Basic Inorganic or Organic Base 40 to 150 °C 1 to 7 h googleapis.comgoogle.com
Metal-Catalyzed Copper Compound, Base Elevated Temperatures Variable acs.orggoogle.com

Influence of the Mesityl and N-Methyl Substituents on Reaction Selectivity and Kinetics

The substituents on the pyrazole ring, namely the C3-mesityl and N1-methyl groups, exert profound control over reaction outcomes.

The mesityl group (2,4,6-trimethylphenyl) is sterically bulky and electron-donating. Its size provides significant steric hindrance around the C3 position of the pyrazole ring. This steric effect can dictate regioselectivity in reactions. In metal-free reactions of unsymmetrical diaryliodonium salts with pyrazole nucleophiles, steric effects were found to have a greater influence than electronic effects. pdx.edu For instance, the reaction showed a 3:1 preference for the transfer of the sterically bulky mesityl group over the electron-deficient 4-nitrophenyl group. pdx.edu

The N-methyl group at the 1-position of the pyrazole ring primarily serves to block this position, preventing reactions at this nitrogen and eliminating the possibility of tautomerism that exists in N-unsubstituted pyrazoles. nih.gov This predefines the electronic environment and geometry of the molecule, simplifying the potential product mixtures compared to N-H pyrazoles. This substitution is key in directing functionalization to other positions on the ring, such as C4 or C5, through methods like lithiation or bromination. enamine.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying reaction rates and understanding the factors that control them. In the synthesis of substituted pyrazoles, reactions can be under either kinetic or thermodynamic control, leading to different products. nih.gov For example, in a one-pot reaction to form a 3,5-disubstituted pyrazole, careful control of reaction time, temperature, and reagent stoichiometry was necessary to favor the kinetically controlled pyrazole product over the thermodynamically favored furan (B31954) byproduct. nih.gov

Competition experiments serve as a practical method for kinetic analysis. By reacting a substrate with a mixture of two catalysts, such as NHCs with and without N-mesityl groups, the relative rates can be determined, highlighting the accelerating effect of the mesityl substituent. rsc.org Furthermore, in 1,3-dipolar cycloaddition reactions, the reaction rate is fundamentally linked to the HOMO-LUMO energy gap between the reacting species. sonar.ch Tuning the electronic properties of the dipole and dipolarophile can therefore be used to control the kinetics of pyrazole formation. sonar.ch

Advanced Spectroscopic Characterization and Quantum Chemical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Mesityl-1-methyl-1H-pyrazole is expected to show distinct signals corresponding to the different types of protons in the molecule: the N-methyl group, the pyrazole (B372694) ring protons, and the protons of the mesityl (2,4,6-trimethylphenyl) group.

N-Methyl Protons: A singlet integrating to three protons would appear for the methyl group attached to the nitrogen atom (N-CH₃). For the related compound 1-methylpyrazole, this signal appears around 3.88 ppm. chemicalbook.com

Pyrazole Ring Protons: The two protons on the pyrazole ring (at positions 4 and 5) would appear as doublets due to mutual coupling. In similar pyrazole structures, these aromatic protons resonate in the range of 6.0-7.6 ppm. chemicalbook.comchemicalbook.com

Mesityl Group Protons: The mesityl group has two aromatic protons which would appear as a singlet in the aromatic region. It also contains three methyl groups: two ortho-methyl groups and one para-methyl group. These would likely appear as two distinct singlets, with the ortho-methyl protons (six protons) resonating at a slightly different chemical shift than the para-methyl proton (three protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

N-Methyl Carbon: A signal for the N-CH₃ group.

Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring. For unsubstituted pyrazole, these carbons appear at approximately 134.7 ppm (C3/C5) and 105.9 ppm (C4). chemicalbook.com The substitution would shift these values.

Mesityl Group Carbons: Signals for the quaternary and CH carbons of the aromatic ring, as well as for the ortho- and para-methyl groups.

The following table presents typical chemical shift data for the simpler, related compound 3-methyl-1-phenyl-1H-pyrazole to provide context. chemicalbook.com

Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Pyrazole H-46.226Data not available
Pyrazole H-57.636Data not available
Pyrazole C-CH₃2.373Data not available
Phenyl Protons7.230 - 7.789Data not available

Correlational NMR Techniques (e.g., HETCOR-NMR)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) would be instrumental in definitively assigning the proton and carbon signals. These experiments establish correlations between directly bonded ¹H and ¹³C nuclei. For this compound, a HETCOR spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, confirming the assignments made from the 1D spectra. For instance, it would link the pyrazole H-4 and H-5 proton signals to their corresponding C-4 and C-5 carbon signals.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and identify characteristic functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole and mesityl rings typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations associated with the pyrazole ring's double bonds would appear in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the aromatic rings and methyl groups would be visible in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum of this compound would likely show strong signals for the symmetric vibrations of the aromatic rings, which are often weak in FT-IR spectra. Spectral data for the related 3-methyl-1-phenylpyrazole is available and provides a reference for expected vibrational modes. nih.gov

The table below shows characteristic FT-IR absorption bands for a related pyrazolone (B3327878) compound, illustrating the regions where key functional groups absorb. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 3000
C=N / C=C Ring Stretch1400 - 1650
C-H Bend< 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrazoles exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrazole and mesityl rings. The gas-phase UV absorption spectrum for the parent pyrazole molecule shows a maximum absorption cross-section at 203 nm. rsc.org The extended conjugation and substitution in this compound would likely shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, pyrazole ligands in solution show absorption maxima in the range of 250-350 nm. researchgate.net

Compoundλmax (nm)Transition Type
Pyrazole (gas phase)203 rsc.orgπ → π
Substituted Pyrazoles (solution)~250 - 350 researchgate.netπ → π

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₆N₂).

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). Furthermore, the molecule would undergo fragmentation, providing valuable structural information. Expected fragmentation pathways for pyrazoles include the loss of N₂ or HCN from the heterocyclic ring. nih.gov For this compound, characteristic fragments would also arise from the cleavage of the mesityl group or the N-methyl group. For instance, the mass spectrum of 3-methyl-1-phenylpyrazole shows a strong molecular ion peak at m/z 158, with other significant fragments at m/z 130, 77, and 51. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are used to predict and understand the structural, electronic, and spectroscopic properties of molecules. superfri.org For this compound, these computational methods can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the pyrazole and mesityl rings.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts (¹H and ¹³C), vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). These predicted spectra can be compared with experimental data to confirm structural assignments. researchgate.net

Analyze Electronic Properties: Investigate the electronic structure by calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net

Such computational studies have been successfully applied to various pyrazole derivatives to complement and interpret experimental findings. nih.govsuperfri.orgnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometric properties of molecules. nih.gov This method allows for the calculation of the ground-state electronic energy and electron density, from which numerous molecular properties can be derived. For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d), are used to perform geometry optimization. nih.gov This process identifies the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface—by calculating forces on each atom and adjusting their positions until the net force is negligible. researchgate.net

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. In this compound, this would reveal the planarity of the pyrazole ring and the relative orientation of the mesityl group. The electronic properties derived from DFT, such as total energy and dipole moment, are crucial for understanding the molecule's stability and polarity.

Interactive Table: Predicted Geometric Parameters of a Pyrazole Ring Core Note: The following data represents typical parameters for a substituted pyrazole ring core as determined by DFT calculations and is illustrative for understanding the structural aspects of this compound.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthN1N2~1.35 Å
Bond LengthN2C3~1.34 Å
Bond LengthC3C4~1.42 Å
Bond LengthC4C5~1.37 Å
Bond LengthC5N1~1.36 Å
Bond AngleC5N1N2~112°
Bond AngleN1N2C3~105°
Bond AngleN2C3C4~111°
Bond AngleC3C4C5~106°
Bond AngleC4C5N1~106°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. nih.govpku.edu.cn Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level is associated with the electron affinity and electrophilicity of the molecule. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the HOMO and LUMO are typically distributed over the π-conjugated system of the aromatic rings. For this compound, FMO analysis would map the electron density of these orbitals, indicating that the pyrazole and mesityl rings are the primary sites of electronic activity.

Interactive Table: Representative FMO Properties of a Pyrazole Derivative Note: This data is based on a computational study of a related pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and serves as an example of typical values obtained from FMO analysis. researchgate.net

ParameterValue (eV)
HOMO Energy (E_HOMO)-6.45
LUMO Energy (E_LUMO)-1.98
Energy Gap (ΔE)4.47

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.org It illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. MEP maps are color-coded to identify regions of varying electron density: electron-rich areas, which are prone to electrophilic attack, are typically colored red (negative potential), while electron-poor areas, susceptible to nucleophilic attack, are colored blue (positive potential). researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrazole ring as regions of high electron density (red), indicating their role as primary sites for hydrogen bonding and coordination. The hydrogen atoms on the methyl groups and the aromatic rings would likely show a positive potential (blueish-green), while the carbon framework of the rings would be relatively neutral. This analysis provides a clear, intuitive picture of the molecule's reactive sites and intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) Analysis

In the context of this compound, NBO analysis would elucidate hyperconjugative and conjugative interactions. Key interactions would include the delocalization of electron density from the lone pair orbitals of the pyrazole nitrogen atoms (n) to the antibonding π* orbitals of the aromatic rings, as well as π → π* transitions within the pyrazole and mesityl ring systems. These charge-transfer events are crucial for understanding the molecule's electronic structure and resonance stabilization.

Interactive Table: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates the type of data obtained from an NBO analysis for a substituted pyrazole system, showing stabilization energies for key intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N1π(C4-C5)~5.2n → π
LP(1) N2π(C3-C4)~8.1n → π
π(C4-C5)π(N1-N2)~15.7π → π
π(C3-N2)π(C4-C5)~18.3π → π
π(Mesityl C=C)π(Mesityl C=C)~20.5π → π

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Ionization Potential (I) and Electron Affinity (A) are approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration; it is proportional to the HOMO-LUMO gap. nih.gov Hard molecules have a large gap and are less reactive.

Chemical Softness (S) is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

Calculating these descriptors for this compound allows for a quantitative assessment of its stability and propensity to engage in chemical reactions.

Interactive Table: Calculated Global Reactivity Descriptors Note: The values are calculated using the representative HOMO and LUMO energies from the FMO analysis section.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)I ≈ -E_HOMO6.45
Electron Affinity (A)A ≈ -E_LUMO1.98
Chemical Hardness (η)η = (I - A) / 22.245
Electronegativity (χ)χ = (I + A) / 24.215
Chemical Softness (S)S = 1 / (2η)0.223
Electrophilicity Index (ω)ω = χ² / (2η)3.95

Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics, such as optical switching and frequency conversion. researchgate.netnih.gov Computational methods can predict key NLO parameters, including the molecular dipole moment (μ), the average linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β_total). researchgate.net

A large value for the first-order hyperpolarizability indicates a strong NLO response. For this compound, the presence of aromatic rings contributes to π-electron delocalization, which is a prerequisite for NLO activity. Quantum chemical calculations would quantify its potential as an NLO material by computing the components of the polarizability and hyperpolarizability tensors. The magnitude of these properties is highly sensitive to the molecular structure and the nature of any electron-donating or withdrawing substituents.

Interactive Table: Representative Calculated NLO Properties for a Pyrazoline Derivative Note: This data is from a computational study on a pyrazoline derivative and is intended to be illustrative of the NLO parameters that would be calculated for this compound. researchgate.net

ParameterUnitRepresentative Value
Dipole Moment (μ)Debye5.89
Polarizability (α)10⁻²⁴ esu45.6
First Hyperpolarizability (β_total)10⁻³⁰ esu28.7

Supramolecular Chemistry and Advanced Materials Research

Design and Formation of Supramolecular Assemblies

The formation of supramolecular assemblies is governed by a variety of non-covalent interactions. In the case of 3-Mesityl-1-methyl-1H-pyrazole, the absence of a traditional hydrogen bond donor (N-H group) and the presence of aromatic rings are critical determinants of its crystal packing and assembly behavior.

Classical hydrogen bonding, which involves a hydrogen atom bonded to a highly electronegative atom like nitrogen or oxygen, is a primary driver in the crystal packing of many 1H-pyrazoles. These N-H---N interactions often lead to the formation of predictable supramolecular motifs such as dimers, trimers, and tetramers. nih.govnih.gov For instance, derivatives like 5-tert-butyl-3-methyl-1H-pyrazole are known to form hydrogen-bonded tetramers in the solid state. nih.govnih.gov

Pyrazole (B372694) DerivativeN1-SubstituentPrimary Hydrogen Bonding MotifReference
5-tert-butyl-3-methyl-1H-pyrazole-HN-H---N (Forms tetramers) nih.gov
3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles-HN-H---N (Forms chains or 2D networks) nih.gov
This compound-CH₃Expected: Non-classical C-H---N / C-H---πN/A

Pi-pi (π-π) stacking is a crucial non-covalent interaction that influences the supramolecular arrangement of aromatic compounds. rsc.org In this compound, both the pyrazole ring and the mesityl ring are aromatic, making π-π stacking a significant contributor to its solid-state architecture. These interactions can occur between the pyrazole ring of one molecule and the mesityl ring of another, or between identical rings of adjacent molecules.

The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The presence of substituents on the rings can tailor the nature and strength of these interactions. nih.gov The methyl groups on the mesityl ring of this compound introduce steric hindrance that can influence the preferred stacking geometry, likely favoring a displaced or T-shaped conformation over a direct face-to-face arrangement to minimize steric repulsion. These stacking interactions, in concert with weaker hydrogen bonds, direct the formation of one-, two-, or three-dimensional supramolecular structures. rsc.orgacs.org

Pyrazole-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyrazole derivatives are widely utilized as ligands in coordination chemistry due to the excellent coordinating ability of the sp²-hybridized pyridine-like nitrogen atom. nih.gov This has led to the development of a vast number of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. researchgate.net

In this compound, the N2 atom is available for coordination to a metal center. The compound acts as a monodentate ligand. The defining feature of this ligand is the bulky mesityl group at the 3-position. This group exerts significant steric influence around the coordination site, which can be strategically employed to control the coordination number and geometry of the metal ion. For example, the steric bulk can prevent the formation of highly coordinated species, favoring lower coordination numbers and creating coordinatively unsaturated metal sites, which can be advantageous in catalysis.

While specific coordination polymers of this compound are not extensively documented, the principles governing the assembly of related pyrazole ligands suggest that it would be a valuable building block. The steric hindrance from the mesityl group would likely lead to the formation of porous frameworks by preventing the dense packing of polymer chains, a desirable feature for applications in gas storage and separation.

Role of Bulky Substituents in Directing Supramolecular Architecture

The size and nature of substituents on a pyrazole ring are critical in dictating the resulting supramolecular architecture. Research has shown that bulkier substituents tend to favor the formation of lower-order aggregates, such as dimers, in 1H-pyrazoles, whereas smaller substituents allow for the assembly of larger tetrameric structures through hydrogen bonding. nih.gov

In this compound, the mesityl group is exceptionally bulky. Its primary role is steric in nature.

Control of Aggregation: The steric demand of the mesityl group limits the number of molecules that can pack closely, thereby controlling the aggregation state. It prevents the formation of densely packed structures and can direct the self-assembly towards more open or discrete assemblies.

Modulation of Intermolecular Interactions: The bulk of the mesityl group can sterically hinder or modify intermolecular interactions. For instance, it can influence the geometry of π-π stacking and prevent molecules from approaching closely enough for certain weaker interactions to occur. nih.gov

Influence on Polymer Topology: When used as a ligand in coordination polymers or MOFs, the mesityl group plays a crucial role in defining the topology of the resulting framework. It can act as a "steric director," guiding the assembly of the polymer chains and preventing the interpenetration of networks, which can help in preserving porosity.

FeatureEffect of Bulky Substituent (e.g., Mesityl Group)Reference
Hydrogen-Bonded Assemblies (in 1H-pyrazoles)Favors lower-order aggregates (e.g., dimers over tetramers) nih.gov
Crystal PackingPrevents dense packing, influences π-stacking geometry nih.gov
Coordination Sphere of Metal IonsLimits coordination number, creates steric protectionN/A
Coordination Polymer/MOF TopologyCan prevent interpenetration and create porous structuresN/A

Emerging Research Directions and Future Perspectives

Integration in Advanced Functional Materials

The integration of pyrazole (B372694) moieties into advanced functional materials is a well-established strategy for developing novel technologies. Pyrazole-based ligands are frequently employed in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and luminescent materials. The bulky mesityl group in 3-Mesityl-1-methyl-1H-pyrazole could introduce unique steric and electronic effects, potentially leading to materials with tailored properties.

Future research could focus on synthesizing and characterizing metal complexes of this compound. Investigations into the photophysical properties of such complexes could reveal applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photoluminescent probes. The steric hindrance provided by the mesityl group might influence the crystal packing and intermolecular interactions, leading to materials with interesting solid-state emission characteristics.

Table 1: Potential Applications of this compound in Functional Materials

Application AreaPotential Role of this compoundDesired Properties
Organic Light-Emitting Diodes (OLEDs) Ligand for luminescent metal complexesHigh quantum yield, thermal stability, color tunability
Chemical Sensors Receptor unit in fluorescent or colorimetric sensorsHigh selectivity and sensitivity, fast response time
Metal-Organic Frameworks (MOFs) Organic linker to create porous structuresHigh surface area, tunable pore size, catalytic activity

Development of Novel Catalytic Systems

Pyrazole derivatives are pivotal in the design of ligands for homogeneous catalysis. Their ability to form stable complexes with a variety of transition metals makes them ideal candidates for catalysts in a wide range of organic transformations. The specific substitution pattern of this compound could offer advantages in terms of catalyst stability, activity, and selectivity.

The development of novel catalytic systems incorporating this compound as a ligand is a promising research direction. For instance, palladium or copper complexes of this ligand could be investigated for their efficacy in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. The steric bulk of the mesityl group could promote reductive elimination and prevent catalyst deactivation, leading to higher turnover numbers and yields. Furthermore, the electronic properties of the pyrazole ring can be fine-tuned to modulate the reactivity of the metal center.

Computational Design and Prediction of Pyrazole-Based Architectures

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules and materials. In the context of this compound, computational studies could provide valuable insights into its electronic structure, conformational preferences, and coordination behavior.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometry and electronic properties of this compound and its potential metal complexes. Such studies can help in understanding the ligand's coordination capabilities and predicting the catalytic or photophysical properties of its derivatives. Molecular dynamics simulations could be used to investigate the behavior of materials incorporating this pyrazole derivative, providing a deeper understanding of their structure-property relationships. This in-silico approach can guide synthetic efforts and accelerate the discovery of new functional materials and catalysts based on the this compound scaffold.

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